molecular formula C23H16ClF3N4O3 B11419313 2-[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11419313
M. Wt: 488.8 g/mol
InChI Key: YUFJXXMZAJWXGO-UHFFFAOYSA-N
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Description

2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties

Preparation Methods

The synthesis of 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one core . The reaction conditions often include heating under reflux with a base such as sodium methoxide in butanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the dioxo group allows for oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, leading to the formation of alcohols or amines.

    Substitution: The chlorophenyl and trifluoromethyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to antiproliferative effects. The presence of the trifluoromethyl group can enhance its binding affinity to certain receptors, increasing its biological activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidines, such as:

Properties

Molecular Formula

C23H16ClF3N4O3

Molecular Weight

488.8 g/mol

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C23H16ClF3N4O3/c24-17-9-3-1-6-14(17)12-31-21(33)15-7-5-11-28-20(15)30(22(31)34)13-19(32)29-18-10-4-2-8-16(18)23(25,26)27/h1-11H,12-13H2,(H,29,32)

InChI Key

YUFJXXMZAJWXGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F)Cl

Origin of Product

United States

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